2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine
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Overview
Description
2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine is a chemical compound with the molecular formula C14H24FN2O3P. It is known for its applications in various scientific research fields, particularly in the study of enzyme inhibition and the development of pharmaceuticals.
Preparation Methods
The synthesis of 2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine involves the reaction of dimethylamine with phosphorus oxyfluoride in the presence of an inert solvent such as benzene or toluene. This reaction produces the compound as a colorless liquid that is soluble in organic solvents but insoluble in water. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition.
Biology: The compound is utilized in biological research to study the effects of enzyme inhibitors on biological systems.
Industry: The compound is used in the production of surfactants and as a catalyst in certain industrial processes.
Mechanism of Action
The primary mechanism of action of 2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine involves the inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of acetylcholine. By binding irreversibly to the enzyme’s active site, the compound prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This increase in cholinergic activity can have both beneficial and harmful effects on the nervous system, depending on the dose and duration of exposure.
Comparison with Similar Compounds
2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine can be compared with other similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares a similar structure but lacks the fluorophenyl and phosphoryl groups.
N,N-Dimethylaminoethanol: Another related compound, which also lacks the fluorophenyl and phosphoryl groups but has similar functional groups.
The uniqueness of this compound lies in its specific structure, which allows it to act as a potent acetylcholinesterase inhibitor, making it valuable for research and pharmaceutical applications.
Properties
Molecular Formula |
C14H24FN2O3P |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy-ethoxyphosphoryl]-5-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C14H24FN2O3P/c1-6-19-21(18,20-10-9-16(2)3)14-8-7-12(15)11-13(14)17(4)5/h7-8,11H,6,9-10H2,1-5H3 |
InChI Key |
RHNHHLQEPKYGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)F)N(C)C)OCCN(C)C |
Origin of Product |
United States |
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